molecular formula C31H33FN4O3 B584963 trans-Ned-19 Methyl Ester CAS No. 1137263-99-0

trans-Ned-19 Methyl Ester

Cat. No. B584963
CAS RN: 1137263-99-0
M. Wt: 528.628
InChI Key: NBQAXYMLTXNBOS-LITSAYRRSA-N
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Description

Trans-Ned-19 Methyl Ester is a structural analog of NAADP . It acts as a potent and selective antagonist of the endogenous calcium channel opener nicotinic acid adenine dinucleotide phosphate (NAADP), thereby reducing the normal NAADP-mediated calcium flux without blocking .


Molecular Structure Analysis

The molecular formula of trans-Ned-19 Methyl Ester is C31H33FN4O3 . It has a molecular weight of 528.62 .


Chemical Reactions Analysis

Trans-Ned-19 Methyl Ester, like other esters, can undergo transesterification, which is the conversion of one ester to another via exchange of the alkoxy (OR) groups . This reaction can be performed under both basic and acidic conditions .


Physical And Chemical Properties Analysis

Trans-Ned-19 Methyl Ester is a crystalline solid . It is soluble in DMF (10 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), and DMSO (2 mg/ml) .

Mechanism of Action

Trans-Ned-19 Methyl Ester acts as a potent and selective antagonist of the endogenous calcium channel opener nicotinic acid adenine dinucleotide phosphate (NAADP). It reduces the normal NAADP-mediated calcium flux without blocking calcium channels directly .

Safety and Hazards

According to the Safety Data Sheet, trans-Ned-19 Methyl Ester is not considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended for research use only and is not intended for diagnostic or therapeutic use .

properties

CAS RN

1137263-99-0

Product Name

trans-Ned-19 Methyl Ester

Molecular Formula

C31H33FN4O3

Molecular Weight

528.628

IUPAC Name

methyl (1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C31H33FN4O3/c1-38-28-12-11-20(17-21(28)19-35-13-15-36(16-14-35)27-10-6-4-8-24(27)32)29-30-23(18-26(34-29)31(37)39-2)22-7-3-5-9-25(22)33-30/h3-12,17,26,29,33-34H,13-16,18-19H2,1-2H3/t26-,29+/m0/s1

InChI Key

NBQAXYMLTXNBOS-LITSAYRRSA-N

SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F

synonyms

(1R,3S)-1-[3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid

Origin of Product

United States

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